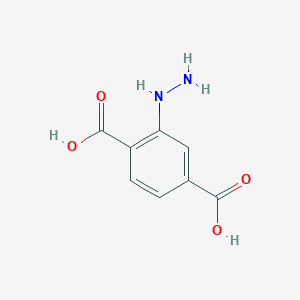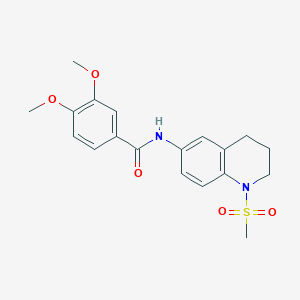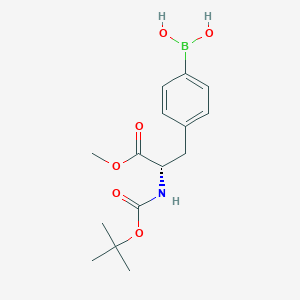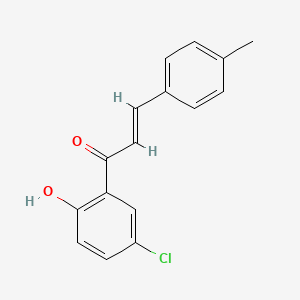![molecular formula C25H22ClFN4O4S B2576687 N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866016-53-7](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a useful research compound. Its molecular formula is C25H22ClFN4O4S and its molecular weight is 528.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A synthesized compound closely related to the specified chemical, demonstrated marked inhibition against several human cancer cell lines, showing promising anticancer activity. The study involved the design, synthesis, and evaluation of its crystal structure and antiproliferative activity, alongside density functional theory (DFT) calculations and molecular docking studies, indicating its potential as a therapeutic agent (Huang et al., 2020).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, which share structural motifs with the specified chemical, were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than reference drugs, highlighting their potential as leads for further drug development (Hafez et al., 2016).
Synthetic Strategy and Chemical Properties
The study of 4-chlorothieno[3,2-d]pyrimidine provides insights into the synthetic strategies and chemical properties that might be relevant to the synthesis and functional exploration of the specified compound. It offers an alternative synthesis method that could be safer and more efficient compared to traditional methods (Cai Dejiao, 2011).
Crystal Structure Analysis
The crystal structure of compounds similar to the specified chemical has been studied, providing valuable information on their geometric bond lengths, bond angles, and molecular electrostatic potential (MEP) surfaces. Such analyses are crucial for understanding the interaction mechanisms of these compounds at the molecular level, which is essential for their application in medicinal chemistry and drug design (Liu et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves the reaction of 4-chlorophenylethylamine with 2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride and then with 3-aminopropanoic acid.", "Starting Materials": [ "4-chlorophenylethylamine", "2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione", "3-bromopropionyl chloride", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenylethylamine with 2-(4-fluoroanilino)-2-oxoethylthieno[3,2-d]pyrimidine-4,6(1H,5H)-dione in the presence of a suitable solvent and a base to form the intermediate.", "Step 2: Reaction of the intermediate with 3-bromopropionyl chloride in the presence of a suitable solvent and a base to form the second intermediate.", "Step 3: Reaction of the second intermediate with 3-aminopropanoic acid in the presence of a suitable solvent and a base to form the final product, N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide." ] } | |
CAS-Nummer |
866016-53-7 |
Molekularformel |
C25H22ClFN4O4S |
Molekulargewicht |
528.98 |
IUPAC-Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C25H22ClFN4O4S/c26-17-3-1-16(2-4-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-7-5-18(27)6-8-19/h1-8,11,14H,9-10,12-13,15H2,(H,28,32)(H,29,33) |
InChI-Schlüssel |
CVQNQEBFBIOXBE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2576609.png)

![N-(3-ethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2576613.png)


![3-(2-methoxyphenyl)-2,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2576619.png)
![(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2576620.png)
![1-Piperazinecarboxylic acid, 4-[(4-nitrophenyl)acetyl]-, 1,1-dimethylethylester](/img/structure/B2576621.png)
![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2576622.png)



![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2576627.png)